molecular formula C9H17NO2 B15362899 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine

1-[1-(Dimethoxymethyl)vinyl]pyrrolidine

Cat. No.: B15362899
M. Wt: 171.24 g/mol
InChI Key: VMICPOFPVJONSB-UHFFFAOYSA-N
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Description

1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is a specialized chemical building block of interest in organic synthesis and medicinal chemistry research. This molecule incorporates a pyrrolidine ring, a saturated heterocycle widely recognized for its utility in drug discovery due to its ability to influence the three-dimensional structure and physicochemical properties of a compound . The vinyl group activated by the adjacent dimethoxymethyl moiety makes this reagent a potential candidate for developing novel synthetic routes, including cycloadditions or serving as an intermediate for more complex molecular architectures. Researchers can leverage this compound to explore new chemical spaces in the development of bioactive molecules or functional materials. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant scientific literature and conduct all necessary safety assessments before use.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(3,3-dimethoxyprop-1-en-2-yl)pyrrolidine

InChI

InChI=1S/C9H17NO2/c1-8(9(11-2)12-3)10-6-4-5-7-10/h9H,1,4-7H2,2-3H3

InChI Key

VMICPOFPVJONSB-UHFFFAOYSA-N

Canonical SMILES

COC(C(=C)N1CCCC1)OC

Origin of Product

United States

Comparison with Similar Compounds

1-(Prop-1-en-2-yl)pyrrolidine

  • Structure : Vinyl group attached to the pyrrolidine ring.
  • Synthesis : Generated in situ from acetone and pyrrolidine under microwave irradiation for constructing oxygen polycyclic compounds (e.g., benzo[1,3]cyclopropa[1,2-b]chromene-4,5-diones) .
  • Applications : Intermediate in tandem reactions for synthesizing complex heterocycles.

1-(2-Methylpropenyl)pyrrolidine

  • Structure : Enamine derivative with a branched vinyl substituent.
  • Synthesis : Prepared via enamine formation, widely used in organic synthesis for its reactivity .

Comparison : Both compounds serve as reactive intermediates, but 1-(prop-1-en-2-yl)pyrrolidine is specifically optimized for microwave-assisted cycloadditions, whereas 1-(2-methylpropenyl)pyrrolidine is more versatile in enamine chemistry.

Acylated Pyrrolidine Derivatives

(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine

  • Structure : Long-chain unsaturated acyl group.
  • Applications : Explored in feed additives and pesticide formulations .

1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine

  • Structure : Aromatic acyl group with a methylenedioxyphenyl moiety.
  • Bioactivity: Exhibits strong binding to monoamine oxidase A (MAO-A), a target for antidepressant and neuroprotective therapies .

Comparison: Acylated derivatives demonstrate structure-dependent bioactivity. The unsaturated dodecadienoyl variant prioritizes safety evaluation, while the methylenedioxyphenyl-substituted compound shows therapeutic promise for neurological disorders.

Phencyclidine (PCP) Analogs

1-(1-Phenylcyclohexyl)-pyrrolidine (PCPy)

  • Structure : Pyrrolidine fused to a phenylcyclohexyl group.
  • Pharmacology : Binds to sigma receptors, inducing dose-dependent EEG changes (theta waves at low doses; high-amplitude slow waves at high doses) and behavioral effects (ataxia, seizures) .
  • Toxicity : Lower therapeutic index compared to PCP but higher than morpholine analogs .

1-[1-(2-Thienyl)-cyclohexyl]-pyrrolidine (TCPy)

  • Structure : Thiophene replaces phenyl in PCPy.
  • Activity : Similar potency to PCP in rotarod ataxia tests but reduced lethality .

Comparison : Substitution of the aromatic ring (phenyl vs. thienyl) modulates receptor affinity and toxicity. PCPy is regulated as a controlled substance due to its psychoactive effects .

Medicinal Chemistry Derivatives

NVP-LAF237 (1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine)

  • Structure: Pyrrolidine with cyano and adamantyl-acetyl groups.
  • Activity : Potent dipeptidyl peptidase IV (DPP-IV) inhibitor for type 2 diabetes, with >90% oral bioavailability and sustained antihyperglycemic effects .
  • Design : Optimized from earlier analogs (e.g., NVP-DPP728) for enhanced stability and selectivity .

Comparison : Unlike PCP analogs, this compound exemplifies targeted drug design for metabolic diseases, leveraging pyrrolidine’s conformational stability.

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Features Synthesis Method Biological Activity Key Findings References
1-(Prop-1-en-2-yl)pyrrolidine Vinyl substituent Microwave-assisted reaction Synthesis intermediate Polycyclic compound synthesis
1-(2-Methylpropenyl)pyrrolidine Enamine structure Enamine synthesis Antimicrobial potential Synonym diversity
(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine Acylated pyrrolidine QSAR analysis Feed additive safety Read-across validation
1-(1-Phenylcyclohexyl)-pyrrolidine Phencyclidine analog Chemical synthesis EEG modulation, receptor binding Controlled substance
NVP-LAF237 DPP-IV inhibitor Medicinal chemistry Antihyperglycemic agent Once-daily dosing potential

Research Findings and Implications

  • Synthetic Utility : Microwave-assisted synthesis (e.g., ) and enamine chemistry (e.g., ) highlight pyrrolidine’s adaptability in constructing complex scaffolds.
  • Therapeutic Potential: Acylated derivatives (e.g., ) and DPP-IV inhibitors (e.g., ) underscore pyrrolidine’s role in targeting enzymes and receptors.
  • Safety Concerns : Structural alerts in acylated compounds (e.g., ) and neurotoxicity of PCP analogs (e.g., ) necessitate rigorous evaluation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine, and how are reaction conditions optimized?

  • Methodological Answer :

  • Nucleophilic substitution : React pyrrolidine derivatives with dimethoxymethyl vinyl halides in polar aprotic solvents (e.g., DMF) under reflux, using potassium carbonate as a base. Monitor completion via TLC .
  • Cross-coupling reactions : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives in dioxane/water mixtures at elevated temperatures (105°C). Optimize stoichiometry to minimize side products .
  • Key analytical validation : Confirm purity via ¹H NMR (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) and LC-MS ([M+H]⁺ peaks) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify dimethoxymethyl protons (δ ~3.2–3.4 ppm) and vinyl group signals (δ ~5.5–6.5 ppm). Use DMSO-d₆ for polar intermediates .
  • LC-HRMS : Resolve molecular ion peaks (e.g., [M+H]⁺ = 404.1974) to confirm molecular formula and detect impurities .
  • TLC monitoring : Use ethyl acetate/hexane mixtures to track reaction progress and isolate intermediates .

Advanced Research Questions

Q. How can computational methods accelerate reaction design and optimization for this compound?

  • Methodological Answer :

  • Reaction path searches : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and predict regioselectivity in vinyl-pyrrolidine coupling .
  • Machine learning : Train models on experimental datasets (e.g., solvent effects, catalyst performance) to recommend optimal conditions (temperature, catalyst loading) .
  • Validation : Cross-check computational predictions with experimental yields (e.g., 36–93% in palladium-mediated couplings) .

Q. How to resolve contradictions in reported biological activity data for pyrrolidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., dimethoxymethyl vs. benzyl groups) and assay activity against target receptors (e.g., orexin receptors). Use molecular docking to rationalize binding affinities .
  • Control experiments : Verify purity (>95% via HPLC) and exclude solvent interference (e.g., DMF residuals) in bioassays .
  • Meta-analysis : Compare datasets across studies using standardized protocols (e.g., IC₅₀ measurement methods) .

Q. What strategies mitigate challenges in scaling up lab-scale syntheses of this compound?

  • Methodological Answer :

  • Process intensification : Transition from batch to flow reactors for exothermic steps (e.g., Grignard additions) to improve safety and yield .
  • Catalyst recycling : Immobilize palladium catalysts on silica supports to reduce costs and metal leaching .
  • Solvent selection : Replace dioxane with cyclopentyl methyl ether (CPME) for greener, scalable extractions .

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